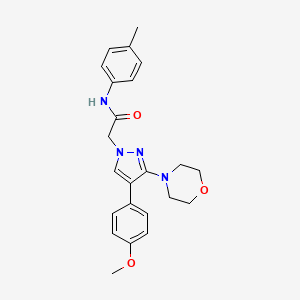
2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes several functional groups such as methoxyphenyl, morpholino, pyrazol, and tolyl . These groups are common in many organic compounds and have various properties and uses in chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. Each of these groups would contribute to the overall structure and properties of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, isocyanates like 4-methoxyphenyl isocyanate can participate in reactions with amines to form urea derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the methoxyphenyl group could contribute to its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
A study explored the synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II), revealing the impact of hydrogen bonding on self-assembly processes. The resulting complexes showed significant antioxidant activity, indicating potential applications in materials science and pharmacology (Chkirate et al., 2019).
Neuroprotective Effects
Research on pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety demonstrated significant neuroprotective effects against oxidative stress, alongside acetylcholinesterase inhibitory activity. This suggests potential therapeutic applications for neurodegenerative diseases (Sameem et al., 2017).
Antimicrobial and Hemolytic Activity
A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and exhibited variable antimicrobial activity against selected species, with some compounds showing notable potency. This highlights the potential of such compounds in developing new antimicrobial agents (Gul et al., 2017).
Corrosion Inhibition
Pyrazoline derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. Experimental and computational studies have confirmed the high efficiency of these inhibitors, suggesting applications in industrial maintenance and protection against corrosion (Lgaz et al., 2020).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it would interact with biological systems in a specific way to exert its effects. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-17-3-7-19(8-4-17)24-22(28)16-27-15-21(18-5-9-20(29-2)10-6-18)23(25-27)26-11-13-30-14-12-26/h3-10,15H,11-14,16H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSQWOLAQJCUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2671121.png)
![2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2671123.png)
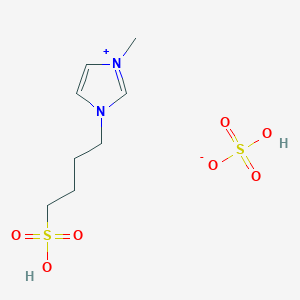
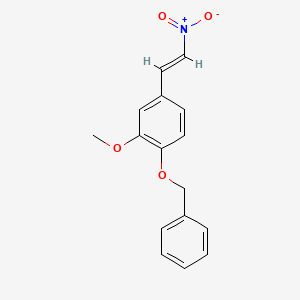
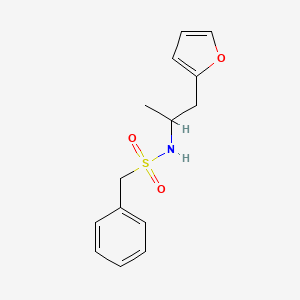
![(2-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2671129.png)


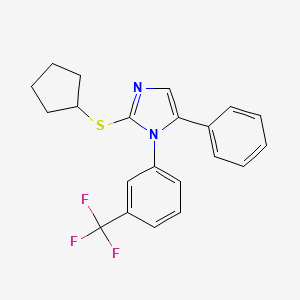
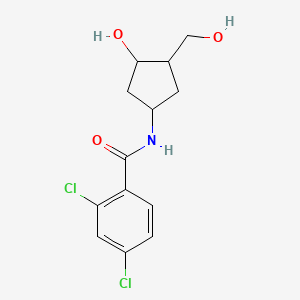
![5-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2671135.png)
![tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate](/img/structure/B2671137.png)

![(5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2671141.png)